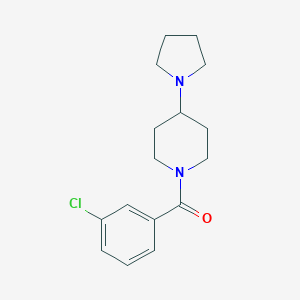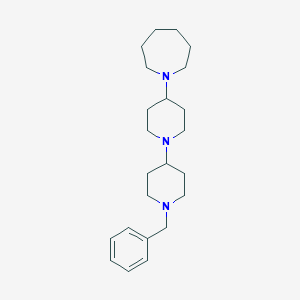
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine, commonly known as CPP, is a synthetic compound that belongs to the piperidine family of drugs. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
作用機序
CPP acts as a competitive antagonist of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor by binding to the glycine site of the receptor, which is required for the activation of the receptor by glutamate. By blocking the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, CPP reduces the influx of calcium ions into the postsynaptic neuron, thereby modulating synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
CPP has been shown to induce a wide range of biochemical and physiological effects in the brain, including the modulation of glutamate and dopamine release, the regulation of neuronal survival and apoptosis, and the alteration of gene expression and protein synthesis. CPP has also been shown to affect the immune system by modulating the production of cytokines and chemokines.
実験室実験の利点と制限
CPP has several advantages as a research tool, including its high potency and selectivity for the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, CPP also has some limitations, such as its short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the research on CPP, including the development of more potent and selective 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor antagonists, the investigation of the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in other physiological and pathological processes, and the exploration of the therapeutic potential of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators in various neuropsychiatric disorders. Additionally, the use of CPP as a research tool can be extended to other fields, such as cancer research and immunology, where the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor has been implicated in the regulation of cell growth and inflammation.
Conclusion
In conclusion, CPP is a potent and selective inhibitor of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor that has been widely used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes. CPP has several advantages as a research tool, including its high potency and selectivity, but also has some limitations, such as its short half-life and potential off-target effects. Future research on CPP and other 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators can provide valuable insights into the regulation of synaptic plasticity and the development of novel therapeutics for neuropsychiatric disorders.
合成法
CPP can be synthesized using a multistep process involving the reaction of 1-(3-chlorobenzoyl)piperidine with pyrrolidine in the presence of a base, followed by purification and isolation of the desired product. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
科学的研究の応用
CPP has been extensively used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, drug addiction, and neurodegenerative disorders. CPP has been shown to enhance long-term potentiation (LTP) and spatial memory in rodents, suggesting its potential therapeutic use in cognitive disorders.
特性
製品名 |
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
分子式 |
C16H21ClN2O |
分子量 |
292.8 g/mol |
IUPAC名 |
(3-chlorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21ClN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 |
InChIキー |
FLXPPUGKFOUSPC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)